Cas no 2138898-57-2 (2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)

2-{(tert-ブトキシ)カルボニルアミノ}-3-(4-クロロ-1,3-チアゾール-5-イル)プロパン酸は、有機合成化学において重要な中間体として利用される化合物です。tert-ブトキシカルボニル(Boc)保護基を有するアミノ酸誘導体であり、チアゾール環の4位にクロロ基を有する特徴的な構造を有します。この化合物は、ペプチド合成や医薬品中間体の製造において、高い反応性と選択性を発揮します。Boc基の脱保護が容易であるため、多段階合成における利便性が高く、またチアゾール環の存在により、生物活性化合物の構築に有用です。結晶性が良好で取り扱いやすく、有機溶媒への溶解性にも優れています。

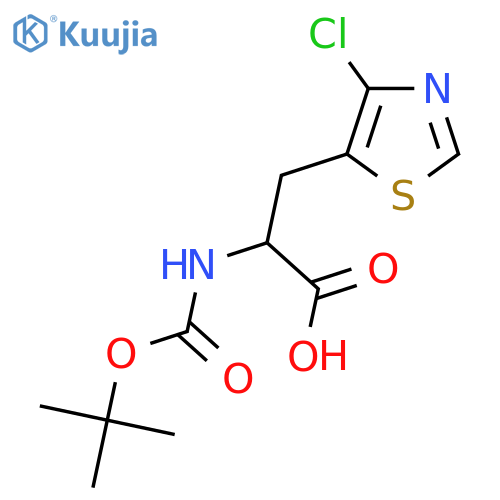

2138898-57-2 structure

商品名:2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid

2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid

- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid

- 2138898-57-2

- EN300-1300574

-

- インチ: 1S/C11H15ClN2O4S/c1-11(2,3)18-10(17)14-6(9(15)16)4-7-8(12)13-5-19-7/h5-6H,4H2,1-3H3,(H,14,17)(H,15,16)

- InChIKey: LVRYSUFVYBDJMZ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(CC(C(=O)O)NC(=O)OC(C)(C)C)SC=N1

計算された属性

- せいみつぶんしりょう: 306.0441058g/mol

- どういたいしつりょう: 306.0441058g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 117Ų

2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1300574-500mg |

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid |

2138898-57-2 | 500mg |

$877.0 | 2023-09-30 | ||

| Enamine | EN300-1300574-1.0g |

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid |

2138898-57-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1300574-250mg |

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid |

2138898-57-2 | 250mg |

$840.0 | 2023-09-30 | ||

| Enamine | EN300-1300574-50mg |

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid |

2138898-57-2 | 50mg |

$768.0 | 2023-09-30 | ||

| Enamine | EN300-1300574-100mg |

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid |

2138898-57-2 | 100mg |

$804.0 | 2023-09-30 | ||

| Enamine | EN300-1300574-10000mg |

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid |

2138898-57-2 | 10000mg |

$3929.0 | 2023-09-30 | ||

| Enamine | EN300-1300574-5000mg |

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid |

2138898-57-2 | 5000mg |

$2650.0 | 2023-09-30 | ||

| Enamine | EN300-1300574-2500mg |

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid |

2138898-57-2 | 2500mg |

$1791.0 | 2023-09-30 | ||

| Enamine | EN300-1300574-1000mg |

2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid |

2138898-57-2 | 1000mg |

$914.0 | 2023-09-30 |

2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid 関連文献

-

1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

2138898-57-2 (2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid) 関連製品

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2279938-29-1(Alkyne-SS-COOH)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量